molecular formula C10H10O3 B027333 5-Methoxy-3-Chromanone CAS No. 109140-20-7

5-Methoxy-3-Chromanone

Cat. No.: B027333
CAS No.: 109140-20-7
M. Wt: 178.18 g/mol
InChI Key: LXLFVZLZBQOFAA-UHFFFAOYSA-N
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Description

5-Methoxy-3-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pancreatic β Cell Protection : A compound isolated from Portulaca oleracea L., closely related to 5-Methoxy-3-Chromanone, has been found to protect INS-1 pancreatic β cells from high glucose-induced apoptosis (Park, Seo, & Han, 2019).

  • Potential for Metal Chelate Synthesis : A new organic ligand synthesized from a derivative of this compound shows promise as a precursor for metal chelate synthesis (Dziewulska-Kułaczkowska & Bartyzel, 2011).

  • Enzyme Inhibition : Mononuclear 2-methoxy-4-chromanones ligated with Cu (II), Zn (II), and Ni (II) complexes have been identified as potential mild α-amylase inhibitors and strong α-glucosidase inhibitors (Jose et al., 2018).

  • Insulin Resistance Improvement : Another derivative of this compound improves insulin resistance by regulating IRS-1 phosphorylation and enhancing glucose uptake in L6 skeletal muscle cells (Park & Han, 2022).

  • UV Absorbers in Polymer Films : Certain this compound derivatives demonstrate better photostability and stability in poly(vinyl chloride) films, making them suitable as UV absorbers (Ninagawa, Iseki, & Matsuda, 1983).

  • Anticancer Potential : Bis-chromone derivatives, closely related to this compound, exhibit micromolar anti-cancer activity against various human cancer cell lines, suggesting their potential as scaffolds for designing anticancer agents (Venkateswararao et al., 2014).

  • Cytotoxic Properties : Novel derivatives of this compound have shown better cytotoxic activity against certain cancer cells than etoposide, highlighting their promise as novel anticancer agents (Noushini et al., 2013).

  • Pharmaceutical Applications from Natural Sources : The stem of Derris ovalifolia contains a new chromanone alkaloid, possibly related to this compound, which may have pharmaceutical applications (Shankar, Muthusubramanian, & Gandhidasan, 2009).

  • Anti-HIV Potential : Research on the concise synthesis of anti-HIV-1 active compounds utilized derivatives of this compound, suggesting potential in AIDS drug development (Sekino et al., 2004).

  • Anti-leukemic and Anti-melanoma Activities : Homoisoflavanoids, which are structurally related to this compound, from certain plant species have shown potential anti-leukemic and anti-melanoma activities (Sihra et al., 2020).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Properties

IUPAC Name

5-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFVZLZBQOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472105
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109140-20-7
Record name 5-Methoxy-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109140-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 5.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 13 g of trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran in 150 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 150 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is refluxed for 15 minutes. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one (5-methoxychroman-3-one) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?

A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.

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